1-Fluorosulfonyloxy-4-(phenylcarbamoyl)benzene
Description
Properties
IUPAC Name |
1-fluorosulfonyloxy-4-(phenylcarbamoyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4S/c14-20(17,18)19-12-8-6-10(7-9-12)13(16)15-11-4-2-1-3-5-11/h1-9H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSYGIQYMYMACA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OS(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
1-Fluorosulfonyloxy-4-(phenylcarbamoyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The fluorosulfonyloxy group can be hydrolyzed to form sulfonic acids.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
1-Fluorosulfonyloxy-4-(phenylcarbamoyl)benzene has shown promise as a pharmaceutical agent, particularly in the development of antihypertensive medications. Research indicates that compounds with similar structures can exert significant effects on blood pressure regulation. For instance, studies have demonstrated that related compounds can be effective in treating conditions such as hypertension and cardiac insufficiency by influencing vascular smooth muscle and cardiac function .
Case Study: Antihypertensive Activity
A notable study investigated the antihypertensive effects of related acyl compounds. In this study, doses of 30 mg/kg were administered to rats, resulting in measurable reductions in blood pressure. The results suggest that compounds like this compound could serve as active ingredients in new antihypertensive therapies .
Agrochemical Applications
The compound's unique functional groups make it a candidate for use in agrochemicals, particularly as a herbicide or pesticide. The sulfonate group enhances its reactivity, potentially allowing it to interact with specific biological pathways in plants or pests.
Research Insights
Research into similar sulfonated compounds has indicated their effectiveness in controlling various agricultural pests and diseases. For example, derivatives of sulfonamide have been shown to inhibit the growth of certain fungi and bacteria that affect crops . The potential for this compound to be developed into an agrochemical product warrants further investigation.
Material Science Applications
In material science, this compound can be explored for its utility in synthesizing novel materials with specific properties. Its structure allows for modifications that could lead to materials with enhanced thermal or mechanical stability.
Synthesis and Characterization
The synthesis of this compound involves several steps that can be optimized for yield and purity. Techniques such as radical coupling have been employed successfully in synthesizing complex aromatic compounds, which could be applicable here . Characterization methods such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized products.
Mechanism of Action
The mechanism of action of 1-Fluorosulfonyloxy-4-(phenylcarbamoyl)benzene involves its interaction with specific molecular targets. The fluorosulfonyloxy group can participate in various chemical reactions, leading to the modification of target molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-fluorosulfonyloxy-4-(phenylcarbamoyl)benzene with structurally or functionally related compounds:
Structural and Functional Analysis
- Fluorosulfonyloxy vs. Sulfonamidobenzamide (SABA1): The fluorosulfonyloxy group in the target compound differs from the sulfonamide in SABA1, which has a sulfonylamino linkage. SABA1’s antibacterial activity (MIC: 0.45–0.9 mM) suggests that sulfonamide derivatives are potent against Gram-negative bacteria, but the fluorosulfonyloxy group may alter solubility or membrane permeability due to its higher electronegativity.
- Phenylcarbamoyl vs. Benzamide (N-(Phenylcarbamoyl)benzamide): The phenylcarbamoyl group in the target compound shares similarities with N-(phenylcarbamoyl)benzamide, which demonstrated cytotoxic effects on HeLa cells (IC₈₀: 0.8 mM) .
Fluorosulfonyloxy vs. Pentafluorosulfanyl :
The pentafluorosulfanyl group in 1-methoxy-4-(pentafluorosulfanyl)benzene is a stronger electron-withdrawing group than fluorosulfonyloxy, making it suitable for electronic materials. However, fluorosulfonyloxy’s ester linkage may offer better hydrolytic stability in biological environments.
Bioactivity and Mechanism
- Antibacterial Potential: While SABA1 targets bacterial efflux pumps , the fluorosulfonyloxy group in the target compound may interfere with enzyme activity (e.g., sulfotransferases) due to its resemblance to sulfate esters.
Anticancer Activity :
N-(Phenylcarbamoyl)benzamide’s rerank score (-72.0603 kcal/mol) and IC₈₀ (0.8 mM) suggest that the phenylcarbamoyl moiety is critical for DNA or protein binding. The addition of fluorosulfonyloxy could modulate pharmacokinetics (e.g., absorption, half-life) by reducing metabolic degradation.
Physicochemical and ADMET Properties
- However, the ester group may confer susceptibility to hydrolysis under acidic conditions.
- ADMET Profile: Based on N-(phenylcarbamoyl)benzamide’s ADMET predictions , the target compound may exhibit low toxicity, favorable distribution, and non-hepatotoxic behavior due to its urea and sulfonate motifs.
Biological Activity
1-Fluorosulfonyloxy-4-(phenylcarbamoyl)benzene is a compound with potential biological activities that merit detailed exploration. This article synthesizes available research findings, case studies, and chemical characteristics to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound possesses a unique structural configuration that influences its biological interactions. The compound features a phenylcarbamoyl group and a fluorosulfonyloxy moiety, which are critical for its reactivity and biological effects.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2411202-11-2 |
| Molecular Formula | C13H12FNO4S |
| Molecular Weight | 303.30 g/mol |
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing several potential therapeutic applications:
Enzyme Inhibition
The compound may interact with specific enzymes, modulating their activity. Similar compounds have been documented to inhibit enzymes involved in metabolic pathways, which could be relevant for therapeutic applications in diseases such as cancer and diabetes. The mechanism of action likely involves binding to the active sites of these enzymes, altering their function.
Cytotoxicity Studies
Preliminary cytotoxicity assessments indicate that this compound may exhibit selective toxicity towards cancer cell lines. Such properties are often evaluated using assays like MTT or XTT, which measure cell viability post-treatment. Although specific data on this compound's cytotoxic effects are sparse, its structural characteristics align with known cytotoxic agents .
Case Studies
While direct case studies on this specific compound are not widely available, related compounds have been studied extensively:
- Case Study: Benzene Derivatives and Health Risks
-
Case Study: Antimicrobial Efficacy
- Research into related phenylcarbamoyl compounds demonstrated significant antimicrobial properties against both gram-positive and gram-negative bacteria, suggesting that this compound could exhibit similar effects.
The proposed mechanism of action for this compound involves:
- Enzyme Interaction: Binding to enzymatic active sites leading to inhibition or modulation.
- Cellular Uptake: Potentially influencing cell signaling pathways upon entering target cells.
- Structural Stability: The presence of the fluorosulfonyloxy group may enhance interaction with biological macromolecules.
Q & A
Basic: What are the recommended synthetic routes for 1-Fluorosulfonyloxy-4-(phenylcarbamoyl)benzene?
Answer:
The synthesis typically involves multi-step organic reactions:
Sulfonation and Fluorination: Start with a benzene derivative (e.g., 4-fluorobenzenesulfonic acid) to introduce the fluorosulfonyloxy group. highlights the structural importance of fluorosulfonyl groups in aromatic systems, which can be achieved via sulfonation followed by fluorination .
Carbamoylation: React the intermediate with phenyl isocyanate or a carbamoyl chloride derivative to introduce the phenylcarbamoyl moiety. This step parallels methods described in , where urea derivatives were synthesized via carbamoylation reactions .
Purification: Use column chromatography or recrystallization to isolate the final product.
Key Considerations:
- Monitor reaction conditions (temperature, solvent polarity) to avoid hydrolysis of the fluorosulfonyloxy group.
- Validate intermediates using mass spectrometry (MS) and nuclear magnetic resonance (NMR), as demonstrated in and .
Basic: What characterization techniques are critical for confirming the structure of this compound?
Answer:
Advanced: How can computational chemistry methods optimize the synthesis or activity of this compound?
Answer:
- Molecular Docking: Predict binding affinity to biological targets (e.g., enzymes). achieved a rerank score of -72.06 kcal/mol for a related compound, guiding structural modifications for enhanced activity .
- Molecular Dynamics (MD) Simulations: Assess stability of the compound in solvated systems. MD simulations in revealed stable binding conformations over 100 ns trajectories .
- Density Functional Theory (DFT): Optimize reaction pathways for synthesis. DFT can model transition states for sulfonation/fluorination steps, reducing experimental trial-and-error.
Application Example:
Modify the phenylcarbamoyl group’s substituents (e.g., electron-withdrawing groups) based on computational predictions to enhance electrophilic reactivity.
Advanced: What strategies resolve contradictions in biological activity data for fluorosulfonyloxy-containing compounds?
Answer:
Contradictions may arise from:
- Varied Assay Conditions: Standardize protocols (e.g., cell line viability assays, incubation times). reported IC₈₀ values with strict adherence to HeLa cell line protocols .
- Impurity Interference: Use orthogonal purification methods (e.g., preparative HPLC coupled with MS).
- Mechanistic Ambiguity: Combine kinetic studies (e.g., time-dependent inhibition assays) with computational modeling to clarify mode of action. emphasizes iterative data analysis to resolve contradictions .
Advanced: How does the fluorosulfonyloxy group influence the compound's reactivity in nucleophilic substitution reactions?
Answer:
The fluorosulfonyloxy (-OSO₂F) group is a strong electron-withdrawing moiety:
- Activation of Aromatic Ring: Enhances electrophilicity at the para position, facilitating nucleophilic attack (e.g., by amines or thiols).
- Leaving Group Potential: The -OSO₂F group can act as a leaving group in SNAr reactions, as seen in sulfonate ester chemistry ( ) .
- Comparative Reactivity: Fluorosulfonyl derivatives exhibit higher reactivity than non-fluorinated analogs (e.g., tosylates), enabling milder reaction conditions.
Basic: What are the stability considerations for storing this compound?
Answer:
- Moisture Sensitivity: Store under inert gas (argon/nitrogen) in sealed containers. Hydrolysis of the fluorosulfonyloxy group can occur in humid environments.
- Temperature: Keep at -20°C for long-term storage. and recommend cold storage for fluorinated aromatic compounds .
- Light Sensitivity: Protect from UV exposure to prevent photodegradation of the carbamoyl group.
Advanced: What is the mechanism of action of fluorosulfonyloxy derivatives in enzyme inhibition studies?
Answer:
The fluorosulfonyloxy group can act as a covalent inhibitor:
Electrophilic Attack: The sulfur atom in -OSO₂F reacts with nucleophilic residues (e.g., serine, cysteine) in enzyme active sites.
Transition-State Stabilization: The electron-withdrawing effect stabilizes negative charges during catalysis, mimicking reaction intermediates.
Irreversible Binding: observed irreversible inhibition in cytotoxicity assays, supported by molecular docking showing strong binding to catalytic pockets .
Advanced: How to design structure-activity relationship (SAR) studies for fluorosulfonyloxy-phenylcarbamoyl hybrids?
Answer:
- Variable Substituents: Synthesize analogs with electron-donating/-withdrawing groups on the phenylcarbamoyl moiety.
- Biological Assays: Test cytotoxicity (e.g., IC₅₀ in cancer cell lines) and selectivity (e.g., kinase profiling).
- Computational Correlation: Use QSAR models to link structural features (e.g., logP, polar surface area) to activity. combined SAR with ADMET predictions to prioritize analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
